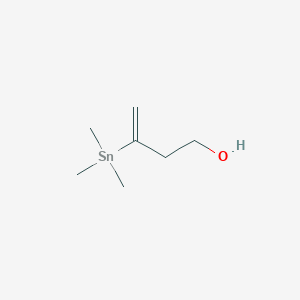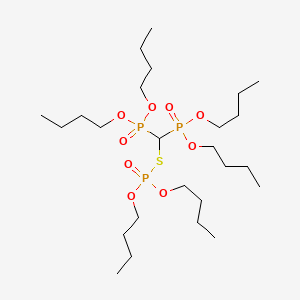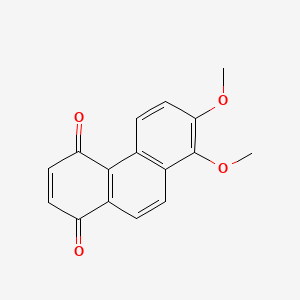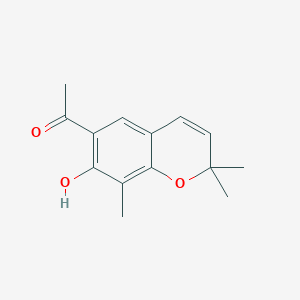
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction. This involves reacting the benzopyran intermediate with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ethanone group can be reduced to form an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Ethers, Esters
Applications De Recherche Scientifique
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethanone group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives:
Methylumbelliferone: It has a methoxy group at the 7-position and is used as a fluorescent probe in biochemical assays.
These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and potential benefits in various fields.
Propriétés
Numéro CAS |
74726-91-3 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-(7-hydroxy-2,2,8-trimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-8-12(16)11(9(2)15)7-10-5-6-14(3,4)17-13(8)10/h5-7,16H,1-4H3 |
Clé InChI |
VRPNQSIFAZCPRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1O)C(=O)C)C=CC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
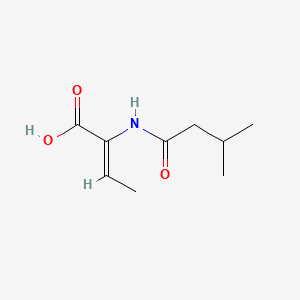
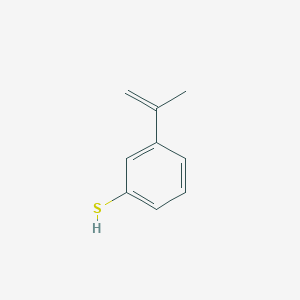
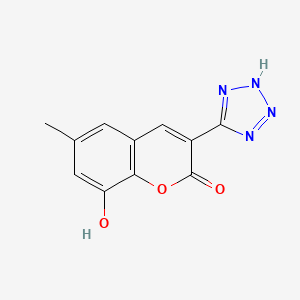

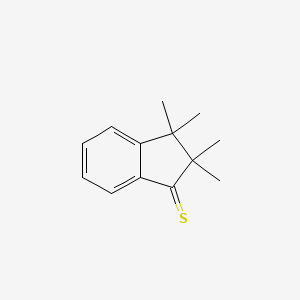
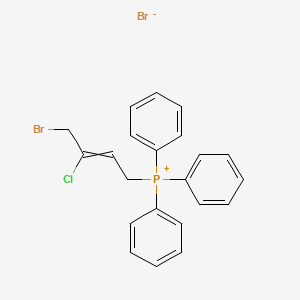
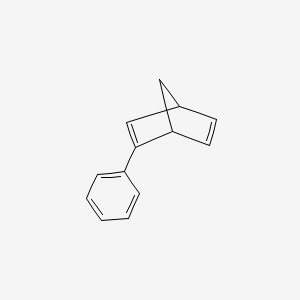

![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
